

Comparative Guide: Biological Profile & Medicinal Chemistry Utility of N-Cyclopropylcyclohexanamine

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Compound of Interest

Compound Name: *N-cyclopropylcyclohexanamine*

CAS No.: 824-82-8

Cat. No.: B1320343

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Executive Summary

N-Cyclopropylcyclohexanamine (CAS: 824-82-8) represents a strategic structural motif in modern medicinal chemistry, serving as a "metabolically privileged" bioisostere to

-isopropylcyclohexanamine. While often categorized simply as a secondary amine building block, its unique electronic and steric properties—derived from the cyclopropyl moiety—offer distinct advantages in optimizing Drug Metabolism and Pharmacokinetics (DMPK) profiles.

This guide evaluates the biological activity and physicochemical performance of **N-cyclopropylcyclohexanamine** compared to its acyclic and alicyclic analogs. It is designed for medicinal chemists and pharmacologists seeking to modulate basicity, enhance metabolic stability, or introduce conformational constraints into lead compounds.^[1]

Chemical Profile & Structural Properties^{[2][3][4][5]}

The "Cyclopropyl Effect" is the defining characteristic of this molecule. Unlike the isopropyl group, which allows free rotation and is prone to oxidative dealkylation, the cyclopropyl group introduces ring strain, increased

-character in C-C bonds, and shortened C-H bonds.

Comparative Physicochemical Analysis

The following table contrasts **N-cyclopropylcyclohexanamine** with its primary competitors in lead optimization:

Feature	N-Cyclopropylcyclohexanamine	N-Isopropylcyclohexanamine	Cyclohexylamine
Structure	Secondary Amine (Strained Ring)	Secondary Amine (Acyclic)	Primary Amine
CAS	824-82-8	1195-42-2	108-91-8
Basicity (pKa)	~8.5 - 9.0 (Lower)	~10.5 - 11.0 (Higher)	10.64
LogP (Calc)	~2.2	~2.4	1.49
Metabolic Stability	High (Resists dealkylation)	Low (Prone to CYP-mediated dealkylation)	Moderate (Subject to hydroxylation)
Steric Bulk	Rigid, Planar Vicinity	Flexible, Rotatable	Low Steric Hindrance
Toxicity Risk	Mechanism-Based Inhibition (MBI) of P450s	Low specific toxicity	Corrosive, Reproductive toxin

Key Insight: The reduced basicity (lower pKa) of the cyclopropyl analog is critical. The increased

-character of the cyclopropyl carbon attached to the nitrogen withdraws electron density, lowering the pKa by 1–2 units compared to the isopropyl analog. This often results in improved blood-brain barrier (BBB) permeability and reduced lysosomal trapping.

Biological Activity & Mechanism of Action

Metabolic Stability (The "Cyclopropyl Advantage")

In drug design, the N-isopropyl group is a common "metabolic soft spot," rapidly converted to acetone and the primary amine via Cytochrome P450-mediated

-hydroxylation. **N-cyclopropylcyclohexanamine** resists this pathway due to the high Bond Dissociation Energy (BDE) of the cyclopropyl C-H bonds (~106 kcal/mol vs. ~95 kcal/mol for isopropyl tertiary C-H).

However, researchers must be aware of the Mechanism-Based Inhibition (MBI) potential. The cyclopropyl amine radical cation formed during P450 catalysis can undergo ring-opening, leading to covalent modification of the enzyme (Suicide Inhibition).

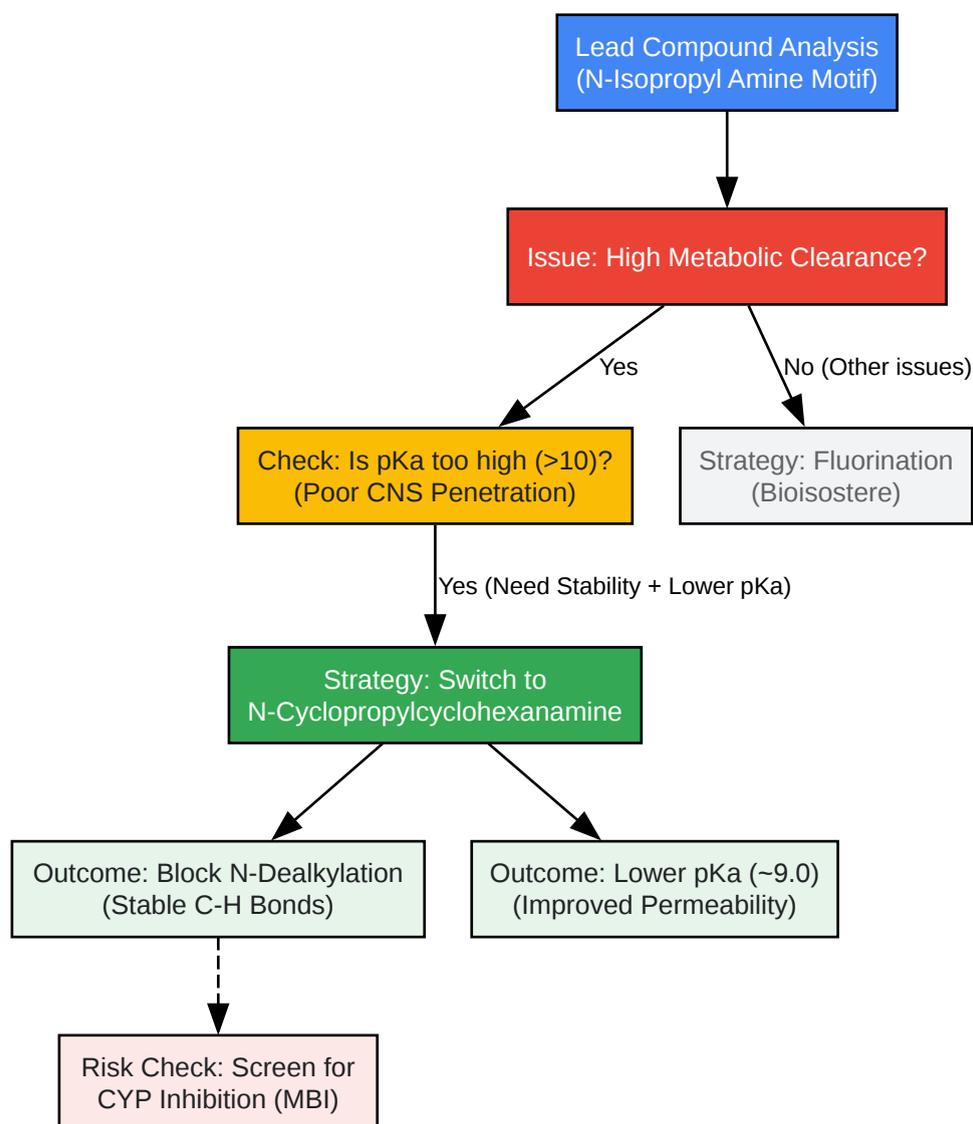
Receptor Interaction Profile

While **N-cyclopropylcyclohexanamine** is primarily a scaffold, its derivatives show activity in:

- **NMDA Receptor Antagonism:** Structurally related to phencyclidine (PCP) analogs, providing channel blocking activity with altered kinetics due to the cyclopropyl steric constraint.
- **Sigma Receptor Ligands:** The hydrophobic cyclohexyl ring coupled with the basic nitrogen fits the pharmacophore for Sigma-1 receptors, often implicated in neuroprotection.
- **Imine Reductase Substrates:** Recent metagenomic screens identify this amine as a key substrate for biocatalytic reductive aminations, validating its utility in green chemistry synthesis of chiral pharmaceuticals.

Visualizing the Metabolic Decision Matrix

The following diagram illustrates the decision logic for selecting **N-cyclopropylcyclohexanamine** during Lead Optimization (LO).



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Caption: Decision matrix for substituting N-isopropyl with N-cyclopropyl groups to optimize metabolic stability and pKa.

Experimental Protocols

To validate the performance of **N-cyclopropylcyclohexanamine** in your specific application, use the following standardized protocols.

Protocol A: Synthesis via Reductive Amination

Objective: Efficiently synthesize **N-cyclopropylcyclohexanamine** from cyclohexanone.

- Reagents: Cyclohexanone (1.0 eq), Cyclopropylamine (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq), DCE (Dichloroethane).
- Procedure:
 - Dissolve cyclohexanone in DCE (0.2 M) under atmosphere.
 - Add cyclopropylamine and acetic acid. Stir for 30 min at Room Temperature (RT) to form the imine/iminium species.
 - Cool to 0°C and add STAB portion-wise.
 - Allow to warm to RT and stir for 12–16 hours.
 - Quench: Add saturated aqueous .
 - Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over .
- Purification: Flash chromatography (SiO₂, Hexane/EtOAc + 1%).
- Yield Expectation: 85–95%.

Protocol B: Microsomal Stability Assay (Comparative)

Objective: Quantify the metabolic stability advantage over the isopropyl analog.

- System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at 0.5 mg/mL protein.
- Substrates:
 - Test Compound: **N-cyclopropylcyclohexanamine**.[\[2\]](#)

- Reference: N-isopropylcyclohexanamine.[3]
- Control: Verapamil (High clearance).
- Incubation:
 - Pre-incubate microsomes + substrate (1 μ M) in phosphate buffer (pH 7.4) for 5 min at 37°C.
 - Initiate: Add NADPH-regenerating system (final 1 mM).
 - Timepoints: 0, 5, 15, 30, 60 min.
- Analysis:
 - Quench aliquots with ice-cold Acetonitrile containing Internal Standard.
 - Centrifuge (4000 rpm, 20 min).
 - Analyze supernatant via LC-MS/MS (MRM mode).
- Calculation: Plot $\ln(\% \text{ remaining})$ vs. time to determine
and
.
 - Success Metric: The cyclopropyl analog should exhibit a

> 2x that of the isopropyl analog.

References

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